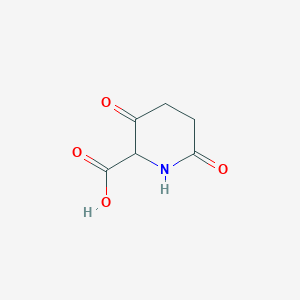![molecular formula C23H31N3O5 B14784891 5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a benzyl group, a tert-butyl group, and a spiro-linked piperidine-pyrrole system. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzyl and tert-butyl groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving piperidine and pyrrole derivatives.
Introduction of Functional Groups: The benzyl and tert-butyl groups can be introduced through alkylation reactions using appropriate benzyl and tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving spirocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating the activity of its targets.
Comparación Con Compuestos Similares
Similar compounds include other spirocyclic piperidine-pyrrole derivatives. Compared to these compounds, 5’-Benzyl 1-(tert-butyl) (3a’R,6a’R)-3’-oxohexahydro-5’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1,5’-dicarboxylate is unique due to the presence of both benzyl and tert-butyl groups, which may confer distinct chemical and biological properties.
List of Similar Compounds
- Spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole] derivatives
- Benzyl-substituted spirocyclic compounds
- Tert-butyl-substituted spirocyclic compounds
Propiedades
Fórmula molecular |
C23H31N3O5 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
5-O-benzyl 1-O'-tert-butyl 1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate |
InChI |
InChI=1S/C23H31N3O5/c1-22(2,3)31-21(29)25-11-9-23(10-12-25)18-14-26(13-17(18)19(27)24-23)20(28)30-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,24,27) |
Clave InChI |
VPQJFZDAFOZYOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B14784817.png)

![3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14784833.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide](/img/structure/B14784852.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)

![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)




